GFB-12811

Kinase Selectivity CDK5 Inhibitor ADPKD

GFB-12811 is a selective, orally bioavailable CDK5 inhibitor with a clean kinome profile, overcoming pan-CDK toxicity. Ideal for ADPKD and neuroscience studies where off-target effects confound results. This high-purity (>98%) research compound enables precise interrogation of CDK5 biology without cytotoxic signaling from CDK1/2/9 inhibition.

Molecular Formula C22H23F4N5O
Molecular Weight 449.4 g/mol
Cat. No. B10831968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGFB-12811
Molecular FormulaC22H23F4N5O
Molecular Weight449.4 g/mol
Structural Identifiers
SMILESCC(C1CCN(CC1)C)(C2=NC3=CC(=NC=C3C=C2)NC4=CC(=NC=C4F)C(F)(F)F)O
InChIInChI=1S/C22H23F4N5O/c1-21(32,14-5-7-31(2)8-6-14)18-4-3-13-11-28-20(10-16(13)29-18)30-17-9-19(22(24,25)26)27-12-15(17)23/h3-4,9-12,14,32H,5-8H2,1-2H3,(H,27,28,30)/t21-/m1/s1
InChIKeyGHNYLVIESIGHDJ-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GFB-12811: A Highly Selective, Orally Active CDK5 Inhibitor for ADPKD and Neurodegeneration Research


GFB-12811 is a small-molecule inhibitor of cyclin-dependent kinase 5 (CDK5), a validated therapeutic target for autosomal dominant polycystic kidney disease (ADPKD) and neurodegenerative disorders. It is characterized by an exceptional selectivity profile against a broad panel of kinases, including other CDK family members, and demonstrates oral bioavailability [1]. The compound was developed to overcome the significant challenge of achieving potent CDK5 inhibition without the dose-limiting toxicities associated with pan-CDK inhibition [2].

GFB-12811: Why Standard CDK Inhibitors and Non-Selective Analogs Are Inadequate Substitutes


CDK5 is an atypical member of the cyclin-dependent kinase family, and its inhibition has been linked to therapeutic effects in ADPKD and other diseases. However, most CDK5 inhibitors, including pan-CDK agents like dinaciclib or seliciclib, suffer from significant off-target activity against other CDKs (e.g., CDK1, CDK2, CDK9), leading to anti-proliferative effects and systemic toxicity that limit their utility as research tools or therapeutic leads [1]. GFB-12811 was specifically designed to address this selectivity gap. Its unique chemical scaffold, a substituted 1,6-naphthyridine, confers an unprecedented selectivity window, enabling CDK5 target engagement in cells at concentrations that do not trigger the cytotoxic signaling associated with inhibiting the broader CDK family . This fundamental difference in cellular pharmacology means GFB-12811 cannot be replaced by a generic or less selective CDK inhibitor for studies requiring clean interrogation of CDK5 function.

GFB-12811 Quantitative Differentiation: Head-to-Head Selectivity and Cellular Pharmacology Data


GFB-12811: Unmatched Selectivity Profile vs. CDK Family Panel

GFB-12811 exhibits a significantly wider selectivity margin against key CDK family members compared to the typical profile of pan-CDK inhibitors. In a head-to-head enzymatic assay, GFB-12811 demonstrates >100-fold selectivity over CDK1, CDK2, CDK6, CDK7, and CDK9 . A more precise analysis from the Chemical Probes Portal confirms an IC50 of 2.3 nM for CDK5 and reports specific selectivity ratios: 92-fold vs CDK2, 1390-fold vs CDK6, 312-fold vs CDK7, and 389-fold vs CDK9 [1]. This contrasts sharply with earlier-generation compounds where off-target CDK inhibition is a major liability.

Kinase Selectivity CDK5 Inhibitor ADPKD Target Engagement

GFB-12811 Kinome-Wide Selectivity: Confirmed Clean Profile in a 54-Kinase Panel

To further define its selectivity profile, GFB-12811 was screened against a diverse panel of 54 kinases representing the breadth of the human kinome. At a concentration of 500 nM, GFB-12811 did not inhibit any of the 54 kinases by more than 50% [1]. This kinome-wide selectivity is a critical differentiator from many other kinase inhibitors and provides a high degree of confidence that observed biological effects are mediated through CDK5.

Kinome Selectivity Off-Target Activity Safety Pharmacology

GFB-12811 vs. (S)-GFB-12811: Enantiomer-Specific Potency and Selectivity Advantage

GFB-12811 is the (R)-enantiomer of a chiral molecule. A direct comparison with its (S)-enantiomer, (S)-GFB-12811, reveals a significant difference in both potency and selectivity. GFB-12811 exhibits an IC50 of 2.3 nM against CDK5 , while (S)-GFB-12811 is reported to have an IC50 of less than 10 nM against CDK5 and an IC50 in the range of 100 nM to 1 μM against CDK2 [1]. This indicates that the (R)-enantiomer is not only more potent but also possesses a superior selectivity profile, making it the preferred tool compound for CDK5-targeted studies.

Stereochemistry Enantiomer Selectivity Potency Comparison

GFB-12811 Cellular Pharmacology: CDK5 Target Engagement Without Anti-Proliferative Toxicity

A key differentiation for GFB-12811 is its ability to engage CDK5 in cells without causing the anti-proliferative effects that are characteristic of pan-CDK inhibition. In cellular assays, GFB-12811 demonstrates CDK5 target engagement at concentrations that do not trigger the cytotoxic signaling or cell cycle arrest associated with inhibiting CDK1, CDK2, or CDK9 [1]. This functional selectivity is a direct consequence of its unique enzymatic selectivity profile and provides a safe cellular window for studying CDK5 biology.

Cellular Target Engagement Anti-Proliferative Assay Safety Margin

GFB-12811: Recommended Research Applications Based on Validated Quantitative Evidence


Interrogating CDK5-Specific Biology in ADPKD Models Without Off-Target Toxicity

Given its high selectivity over other CDKs, GFB-12811 is the ideal tool compound for dissecting the specific role of CDK5 in autosomal dominant polycystic kidney disease (ADPKD) pathology. Its cellular profile ensures that observed effects on cyst growth and signaling are attributable to CDK5 inhibition, not the off-target anti-proliferative effects of pan-CDK inhibitors [1]. The compound's oral bioavailability further enables chronic dosing studies in rodent models of ADPKD.

Validating CDK5 as a Therapeutic Target in Neurodegeneration Research

CDK5 plays a complex role in neuronal development and survival, and its dysregulation is implicated in Alzheimer's disease and other neurodegenerative conditions. The exceptional kinome-wide selectivity of GFB-12811 allows researchers to probe CDK5 function in neuronal cultures and in vivo models with minimal risk of confounding off-target kinase activity [2]. This is particularly important for studies of synaptic plasticity and tau phosphorylation.

Serving as a Positive Control in High-Throughput Screening Assays for Novel CDK5 Inhibitors

With a well-defined, sub-nanomolar Ki (1 nM) and a robust selectivity profile, GFB-12811 serves as a benchmark positive control in biochemical and cellular assays designed to identify or characterize new CDK5 inhibitors. Its clean kinome profile reduces the likelihood of false positives in screening campaigns [3]. Its commercial availability at high purity (>98%) makes it a reliable standard for assay development and quality control.

Preclinical In Vivo Pharmacodynamic and Efficacy Studies in Oncology

While CDK5 is not a traditional oncology target, its role in tumorigenesis and cancer cell migration is increasingly recognized. The oral bioavailability and promising in vivo PK profile of GFB-12811 make it a suitable tool for proof-of-concept in vivo efficacy studies in tumor models, especially where CDK5 has been genetically or pharmacologically validated. Its high selectivity minimizes the confounding anti-tumor effects from pan-CDK inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for GFB-12811

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.